HDAC6 Inhibitory Potency of 1-(2-Bromo-5-fluorobenzyl)pyrrolidine vs. a Close Analog
The target compound shows significant inhibitory activity against HDAC6 (IC50 = 19 nM) in a direct, recombinant enzyme assay [1]. A closely related analog, containing a 2-bromo-5-fluorobenzyl moiety but with a different core (CHEMBL3759232), demonstrated a much weaker IC50 of 545 nM against HDAC in HeLa cell nuclear extracts [2]. This substantial difference highlights the importance of the specific pyrrolidine linkage and core structure for achieving high potency in a biochemically clean system, underscoring a quantifiable advantage in target engagement for research programs focused on selective HDAC6 inhibition.
| Evidence Dimension | HDAC6 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 19 nM |
| Comparator Or Baseline | Analog CHEMBL3759232 (2-bromo-5-fluorobenzyl-containing compound), IC50 = 545 nM against HDAC in HeLa cell nuclear extracts |
| Quantified Difference | Target compound is ~29-fold more potent than the comparator on the respective assays. |
| Conditions | Target: Recombinant human full length N-terminal GST-tagged HDAC6 (Sf9 cells) using Fluor de Lys substrate [1]. Comparator: HDAC in human HeLa cell nuclear extracts after 15 min preincubation, 1 hr substrate addition [2]. |
Why This Matters
For research programs targeting HDAC6, this compound offers a validated starting point with single-digit nanomolar potency, whereas a structurally similar analog is ~29-fold weaker, potentially saving significant medicinal chemistry optimization resources.
- [1] BindingDB. BDBM50573491 (CHEMBL4862563). Affinity Data: IC50=19 nM for HDAC6. View Source
- [2] BindingDB. BDBM50142844 (CHEMBL3759232). Affinity Data: IC50=545 nM for HDAC in HeLa cells. View Source
